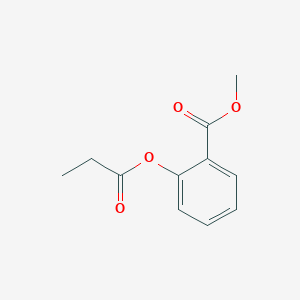

Methyl 2-propanoyloxybenzoate

Description

Methyl 2-propanoyloxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a propanoyloxy group at the 2-position and a methyl ester at the carboxylate group. Its physicochemical properties, such as solubility and volatility, are influenced by the propanoyloxy side chain, which may differentiate it from simpler methyl esters like methyl salicylate or methyl palmitate.

Properties

CAS No. |

40523-60-2 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-propanoyloxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h4-7H,3H2,1-2H3 |

InChI Key |

PYBKJYXFTAFKIO-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(1-oxopropoxy)-, methyl ester typically involves the esterification of benzoic acid with methyl 2-oxopropanoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-(1-oxopropoxy)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propanoyloxybenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.

Scientific Research Applications

Methyl 2-propanoyloxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(1-oxopropoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The aromatic ring can also interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Analytical Characterization

- Gas Chromatography (GC): Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) were identified in plant resins using GC, with retention times and mass fragmentation patterns critical for differentiation . This compound would likely require similar methods for purity assessment.

- NMR/FTIR: Methyl shikimate was characterized via ¹H NMR (δ 3.7–3.8 ppm for methyl ester) and FTIR (C=O stretch at ~1740 cm⁻¹), techniques applicable to this compound’s ester groups .

Q & A

Q. What are the common synthetic routes for Methyl 2-propanoyloxybenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves esterification of 2-hydroxybenzoic acid with propanoyl chloride under acidic catalysis (e.g., H₂SO₄), followed by methylation using methyl iodide or dimethyl sulfate. Optimization strategies include:

- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) for milder conditions .

- Temperature control : Maintain 70–80°C during esterification to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Use anhydrous toluene or THF to enhance reagent solubility and reduce moisture interference .

Purity can be assessed via GC (≥95.0% as per industrial standards) .

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkages and substituent positions. Compare chemical shifts with computational predictions (e.g., ACD/Labs software) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Gas Chromatography (GC) : For volatile byproduct analysis (e.g., residual propanoyl chloride) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Intermediate in drug discovery : Used to synthesize bioactive esters or amides via hydrolysis or aminolysis. For example, coupling with pyrrolopyridine derivatives enhances biological activity .

- Polymer chemistry : Acts as a monomer in ester-based polymers for controlled-release formulations.

- Metabolic studies : Track esterase-mediated hydrolysis in enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across methodologies?

- Methodological Answer :

- Comparative reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify bottlenecks .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst concentration, solvent polarity) .

- Byproduct analysis : Characterize side products via LC-MS to adjust stoichiometry or reaction time .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation (e.g., hydrolysis to salicylic acid derivatives) .

- Light sensitivity assays : Use UV-vis spectroscopy to assess photolytic decomposition under ICH Q1B guidelines.

- Moisture control : Store in desiccators with silica gel and validate container integrity via Karl Fischer titration .

Q. What strategies mitigate variability in biological activity data for this compound derivatives?

- Methodological Answer :

- Batch standardization : Ensure consistent purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .

- Dose-response calibration : Use cell-based assays (e.g., IC₅₀ determinations) with internal controls (e.g., reference inhibitors) .

- Meta-analysis : Cross-reference data from Reaxys and Pistachio databases to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.